3,6-Difluoro-2-(trifluoromethyl)benzoic acid
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Overview
Description
3,6-Difluoro-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H3F5O2 and a molecular weight of 226.1 g/mol . This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzoic acid core. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow fluorination, where the reactants are passed through a reactor under controlled conditions to achieve high yields and purity. The use of catalysts and optimized reaction parameters ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution Products: Fluorinated aromatic compounds with various substituents.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohols and other reduced forms of the benzoic acid.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
2,6-Difluorobenzoic acid: Another fluorinated benzoic acid derivative with similar properties but different substitution patterns.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group but lacks the additional fluorine atoms.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure with a bromine atom instead of one of the fluorine atoms.
Uniqueness: 3,6-Difluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,6-difluoro-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c9-3-1-2-4(10)6(8(11,12)13)5(3)7(14)15/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGYJKAQCACKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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